molecular formula C8H17NO B1526666 4-Amino-1-ethylcyclohexan-1-ol CAS No. 1432679-29-2

4-Amino-1-ethylcyclohexan-1-ol

Cat. No.: B1526666
CAS No.: 1432679-29-2
M. Wt: 143.23 g/mol
InChI Key: QQGROHHLFCWPOM-UHFFFAOYSA-N
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Description

4-Amino-1-ethylcyclohexan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This compound is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a cyclohexanol ring. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-ethylcyclohexan-1-ol can be synthesized through several methods, including the reduction of 4-nitro-1-ethylcyclohexan-1-ol using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon). Another method involves the amination of 1-ethylcyclohexan-1-ol using ammonia under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or halogenated derivatives.

Scientific Research Applications

4-Amino-1-ethylcyclohexan-1-ol is widely used in scientific research due to its versatility and unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme mechanisms and inhibition.

  • Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

4-Amino-1-ethylcyclohexan-1-ol is similar to other cyclohexanol derivatives, such as 4-aminocyclohexanol and 1-ethylcyclohexanol. its unique combination of an amino group and an ethyl group on the cyclohexanol ring sets it apart. This structural difference influences its reactivity and applications, making it a valuable compound in various fields.

Comparison with Similar Compounds

  • 4-aminocyclohexanol

  • 1-ethylcyclohexanol

  • 4-nitro-1-ethylcyclohexan-1-ol

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Properties

IUPAC Name

4-amino-1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGROHHLFCWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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